6-acetyl-2-[(3-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-acetyl-2-[(3-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S/c1-9(22)20-6-5-12-13(8-20)27-17(14(12)15(18)23)19-16(24)10-3-2-4-11(7-10)21(25)26/h2-4,7H,5-6,8H2,1H3,(H2,18,23)(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTZKVVXOOEJTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-acetyl-2-[(3-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological evaluation, and specific activities observed in various studies.
Synthesis
The synthesis of this compound generally involves multi-step reactions starting from thieno[2,3-c]pyridine derivatives. The incorporation of the 3-nitrobenzoyl group and the acetyl moiety is crucial for enhancing its biological properties. The synthetic pathways often include condensation reactions and cyclization processes that yield the desired thieno-pyridine structure.
Biological Activity Overview
The biological activities of this compound have been evaluated through various assays focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against several cancer cell lines. For instance:
- Cell Lines Tested : NCI-H1975, A549, and MDA-MB-231.
- Assay Used : MTT assay and thymidine incorporation assay.
Table 1: Cytotoxicity Results Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | % Inhibition |
|---|---|---|---|
| A1 | NCI-H1975 | 15.629 | >85 |
| A2 | A549 | >50 | 70 |
| B1 | MDA-MB-231 | 0.440 | >85 |
These results suggest that the compound has selective activity against certain cancer types, particularly those with mutations in the EGFR gene.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
Case Studies
- Case Study on Anticancer Properties : A study investigated the effects of this compound on lung cancer cells (NCI-H1975). The findings revealed that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls.
- Case Study on Antimicrobial Efficacy : Another study assessed the antimicrobial activity of similar thieno-pyridine derivatives against clinical isolates of bacteria. The results indicated a strong correlation between structural modifications and enhanced antibacterial activity.
Scientific Research Applications
Research indicates that compounds in the thieno[2,3-c]pyridine class exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that thieno[2,3-c]pyridine derivatives possess significant antimicrobial properties against various pathogens. For example, compounds synthesized with similar structures have demonstrated activity against Gram-positive bacteria and fungi, suggesting potential therapeutic applications in treating infections .
- Anticancer Properties : The compound has shown promise in anticancer studies. In vitro assays indicate that derivatives can inhibit cancer cell proliferation, particularly in specific cancer lines. The mechanism of action is often linked to interference with cellular signaling pathways involved in tumor growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thieno[2,3-c]pyridine core significantly influence biological activity. For instance:
Case Studies
- Antimicrobial Studies : A series of derivatives were tested against common pathogens such as Staphylococcus aureus and Candida albicans. Results indicated that modifications to the nitro group enhanced activity against these organisms, making them suitable candidates for further development as antimicrobial agents .
- Anticancer Investigations : In a study evaluating several thieno[2,3-c]pyridine derivatives, one compound exhibited over 80% inhibition of growth in specific cancer cell lines (e.g., OVCAR-8). This highlights the potential for further exploration in cancer therapy .
Q & A
Q. What are the recommended synthetic routes for this thieno[2,3-c]pyridine derivative?
A typical synthesis involves cyclocondensation of substituted thiophene precursors with nitrobenzoyl-containing reagents. For example, refluxing intermediates (e.g., thiouracil derivatives) with aromatic aldehydes in acetic anhydride/acetic acid with sodium acetate as a catalyst, followed by crystallization from polar aprotic solvents like DMF/water . Purification often employs column chromatography using silica gel and dichloromethane/methanol gradients.
Q. How should researchers characterize the compound’s structural integrity?
Use a multi-technique approach:
- 1H/13C NMR to confirm proton environments and carbon backbone (e.g., acetyl and nitrobenzoyl group integration) .
- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .
- X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities and validate substituent positioning .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Implement quantum chemical calculations (e.g., density functional theory) to model transition states and intermediates. Tools like the ICReDD framework integrate reaction path searches with experimental validation, narrowing optimal conditions (e.g., solvent polarity, temperature) to reduce trial-and-error approaches . For instance, simulate the activation energy of nitrobenzoyl group coupling to identify catalytic additives or solvent systems that enhance yield .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Cross-validation : Compare NMR data with X-ray-derived bond lengths and angles to confirm substituent orientation .
- Solvent effects : Account for deuterated solvent shifts (e.g., DMSO-d6) in NMR analysis, particularly for labile protons (e.g., amide NH) .
- Tandem MS/MS : Use high-resolution mass spectrometry to distinguish between isobaric fragments and confirm molecular ion stability .
Q. What strategies improve regioselective functionalization of the thieno[2,3-c]pyridine core?
- Directing groups : Introduce temporary protecting groups (e.g., Boc on amines) to steer electrophilic substitution toward the 2- or 3-position .
- Metal catalysis : Employ palladium-mediated cross-coupling (e.g., Suzuki for aryl group insertion) at the 6-acetyl position, leveraging steric and electronic effects .
- pH-controlled reactions : Adjust reaction pH to deprotonate specific sites (e.g., carboxamide NH) for selective nitrobenzoylation .
Methodological Considerations
- Data reproducibility : Document reaction parameters (e.g., reflux time, solvent ratios) meticulously, as minor variations in heterocyclic syntheses can drastically alter yields .
- Hazard mitigation : Refer to safety protocols for handling nitro-containing intermediates (e.g., explosion risks during high-temperature reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
